molecular formula C12H13Cl2NO2 B12078268 4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12078268
M. Wt: 274.14 g/mol
InChI Key: ORFGAWLZIPJNIU-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenylmethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the presence of the 2,4-dichlorophenylmethyl group contribute to its binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the 2,4-dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGAWLZIPJNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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